(1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Description
The compound (1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule with a unique structure It features a tricyclic core with multiple functional groups, including a pyrazole ring and a diazatricyclo structure
Properties
IUPAC Name |
(1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-5-28-18(4)22(17(3)25-28)21-13-20-15-26(14-19-10-7-6-9-16(19)2)23(29)24(20)11-8-12-27(21)24/h6-7,9-10,20-21H,5,8,11-15H2,1-4H3/t20-,21-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYAMLBNTGQDIM-HFMPRLQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2CC3CN(C(=O)C34N2CCC4)CC5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the formation of the tricyclic core. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Construction of the Tricyclic Core: This involves a series of cyclization reactions, often using strong bases or acids to facilitate ring closure.
Functional Group Modifications: Introduction of the ethyl and methyl groups on the pyrazole ring and the phenylmethyl group on the tricyclic core through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the tricyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
(1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: Investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Compounds involved in Knoevenagel condensation: Known for their role in organic synthesis.
Uniqueness
(1S,5S,7S)-7-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: stands out due to its complex tricyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
